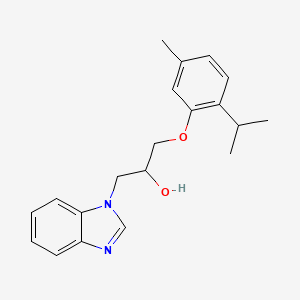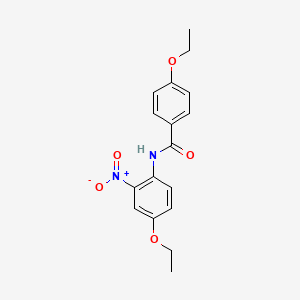![molecular formula C25H30N2O2 B4898003 1-[(2E)-3-phenyl-2-propen-1-yl]-4-[3-(1-pyrrolidinylcarbonyl)phenoxy]piperidine](/img/structure/B4898003.png)
1-[(2E)-3-phenyl-2-propen-1-yl]-4-[3-(1-pyrrolidinylcarbonyl)phenoxy]piperidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[(2E)-3-phenyl-2-propen-1-yl]-4-[3-(1-pyrrolidinylcarbonyl)phenoxy]piperidine is a chemical compound that belongs to the class of piperidine derivatives. It has been extensively studied for its potential therapeutic applications in various fields, including neuroscience, pharmacology, and medicinal chemistry.
科学的研究の応用
1-[(2E)-3-phenyl-2-propen-1-yl]-4-[3-(1-pyrrolidinylcarbonyl)phenoxy]piperidine has been studied for its potential therapeutic applications in various fields. In neuroscience, it has been investigated for its neuroprotective effects against neurodegenerative diseases such as Alzheimer's and Parkinson's. In pharmacology, it has been explored for its potential as an analgesic, anti-inflammatory, and anti-cancer agent. In medicinal chemistry, it has been evaluated for its potential as a lead compound for the development of new drugs.
作用機序
The mechanism of action of 1-[(2E)-3-phenyl-2-propen-1-yl]-4-[3-(1-pyrrolidinylcarbonyl)phenoxy]piperidine is not fully understood. However, it has been suggested that it may act by modulating various signaling pathways and molecular targets in the body, including the N-methyl-D-aspartate (NMDA) receptor, the mitogen-activated protein kinase (MAPK) pathway, and the phosphatidylinositol 3-kinase (PI3K)/Akt pathway.
Biochemical and Physiological Effects
1-[(2E)-3-phenyl-2-propen-1-yl]-4-[3-(1-pyrrolidinylcarbonyl)phenoxy]piperidine has been found to exhibit various biochemical and physiological effects in vitro and in vivo. It has been shown to have neuroprotective effects against oxidative stress and inflammation, as well as anti-cancer effects by inducing apoptosis and inhibiting cell proliferation. It has also been found to have analgesic and anti-inflammatory effects in animal models.
実験室実験の利点と制限
One of the advantages of 1-[(2E)-3-phenyl-2-propen-1-yl]-4-[3-(1-pyrrolidinylcarbonyl)phenoxy]piperidine is its high potency and selectivity for its molecular targets. This makes it a valuable tool for studying the mechanisms of various diseases and for developing new drugs. However, one of the limitations of this compound is its low solubility in water, which may affect its bioavailability and pharmacokinetics.
将来の方向性
There are several future directions for the research on 1-[(2E)-3-phenyl-2-propen-1-yl]-4-[3-(1-pyrrolidinylcarbonyl)phenoxy]piperidine. One direction is to further investigate its potential as a neuroprotective agent against neurodegenerative diseases such as Alzheimer's and Parkinson's. Another direction is to explore its potential as an anti-cancer agent for various types of cancer. Additionally, it may be valuable to investigate its potential as a lead compound for the development of new drugs with improved pharmacokinetic properties and therapeutic efficacy.
Conclusion
1-[(2E)-3-phenyl-2-propen-1-yl]-4-[3-(1-pyrrolidinylcarbonyl)phenoxy]piperidine is a chemical compound with potential therapeutic applications in various fields, including neuroscience, pharmacology, and medicinal chemistry. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on this compound may lead to the development of new drugs for the treatment of various diseases.
合成法
The synthesis of 1-[(2E)-3-phenyl-2-propen-1-yl]-4-[3-(1-pyrrolidinylcarbonyl)phenoxy]piperidine involves the reaction of piperidine with 3-(1-pyrrolidinylcarbonyl)phenol in the presence of a base, followed by the reaction with (E)-3-phenyl-2-propenal in the presence of a catalyst. The final product is obtained after purification and isolation steps.
特性
IUPAC Name |
[3-[1-[(E)-3-phenylprop-2-enyl]piperidin-4-yl]oxyphenyl]-pyrrolidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30N2O2/c28-25(27-16-4-5-17-27)22-11-6-12-24(20-22)29-23-13-18-26(19-14-23)15-7-10-21-8-2-1-3-9-21/h1-3,6-12,20,23H,4-5,13-19H2/b10-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPXPXPPKKMXIGL-JXMROGBWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=CC(=CC=C2)OC3CCN(CC3)CC=CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(C1)C(=O)C2=CC(=CC=C2)OC3CCN(CC3)C/C=C/C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[3-[1-[(E)-3-phenylprop-2-enyl]piperidin-4-yl]oxyphenyl]-pyrrolidin-1-ylmethanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![6-(4-morpholinyl)-N-(6-quinolinylmethyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B4897931.png)
![N-[3-(4-fluorophenoxy)propyl]-1-butanamine](/img/structure/B4897937.png)

![5-{3-bromo-4-[(4-nitrobenzyl)oxy]benzylidene}-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione](/img/structure/B4897950.png)

![5-{2-[2-(2,5-dichlorophenoxy)ethoxy]-5-nitrobenzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4897954.png)
![N-[4-(1,3-benzothiazol-2-yl)phenyl]-3-chloro-4-methoxybenzamide](/img/structure/B4897971.png)

![N-(4-fluorobenzyl)-N-methyl-5-{[2-(methylthio)phenoxy]methyl}-3-isoxazolecarboxamide](/img/structure/B4897989.png)
![6-{[1-(2-fluorobenzyl)-1H-indol-3-yl]methylene}-5-imino-2-phenyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B4897991.png)
![5-imino-6-[2-(2-phenoxyethoxy)benzylidene]-2-phenyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B4898008.png)
![ethyl 3-[(2,6,8-trimethyl-4-quinolinyl)amino]benzoate hydrochloride](/img/structure/B4898016.png)